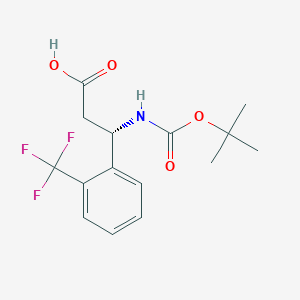

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

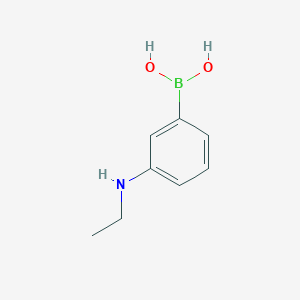

The compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral molecule that is likely to be of interest due to its structural features, which include a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethylated phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes starting from readily available starting materials. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, an intermediate in the production of Biotin, was achieved from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . Similarly, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involved methylation, reduction, protection, and mesylation steps, yielding the target compound in 65% overall yield . These examples suggest that the synthesis of the compound of interest would also involve protection strategies and possibly the use of organometallic reagents or catalysts.

Molecular Structure Analysis

The molecular structure of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid would be characterized by the presence of a Boc-protected amino group and a trifluoromethylated aromatic ring. The stereochemistry at the chiral center is specified as (S), which is important for the biological activity of such compounds. The Boc group is a common protecting group for amines, which can be removed under acidic conditions .

Chemical Reactions Analysis

The Boc-protected amino acids and their derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including acylation, metal-catalyzed reactions, and rearrangements . The presence of the trifluoromethyl group could influence the reactivity of the phenyl ring, potentially activating it towards nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid are not provided in the papers, we can infer that the compound would likely be a solid at room temperature, given the presence of similar structures in the literature. The Boc group would render the amino acid more lipophilic, and the trifluoromethyl group could affect the acidity of the propanoic acid moiety, potentially making it a weaker acid compared to its non-fluorinated analogs.

Applications De Recherche Scientifique

Molecular and Crystal Structure Analysis

The compound has been studied for its molecular and crystal structure, revealing specific conformational properties. Kozioł et al. (2001) explored its crystal structure, focusing on weak intermolecular bonding and its role in stabilizing the molecule's conformation (Kozioł et al., 2001).

Peptide Conformation Determination

Jankowska et al. (2002) studied the compound to examine the role of N-methylation in peptide conformation, noting its impact on the conformation of the tert-butoxycarbonyl group and side chain (Jankowska et al., 2002).

Precursor in Synthesis Applications

Zhou Pan-hon (2015) reported its use as a precursor in the synthesis of a diaryliodonium salt, useful for creating radio tracers for PET scans (Zhou Pan-hon, 2015).

Catalytic Applications

Heydari et al. (2007) demonstrated the use of the compound in N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmental benefits in this catalytic process (Heydari et al., 2007).

Asymmetric Hydrogenation

Kubryk and Hansen (2006) utilized the compound in the asymmetric hydrogenation of enamine esters, indicating its utility in producing amino ester compounds with high enantiomeric excess (Kubryk & Hansen, 2006).

Propriétés

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZRXQICSTZZKP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427488 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500770-77-4 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)